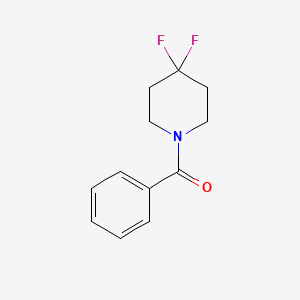
1-Benzoyl-4,4-difluoropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4,4-difluoropiperidine is a heterocyclic organic compound with the molecular formula C12H14F2NO It is characterized by the presence of a benzoyl group attached to a piperidine ring, which is further substituted with two fluorine atoms at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzoyl-4,4-difluoropiperidine can be synthesized through several methods. One common approach involves the reaction of 4,4-difluoropiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoyl-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-Hydroxy-4,4-difluoropiperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4,4-difluoropiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4,4-difluoropiperidine involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
4,4-Difluoropiperidine: A structurally similar compound without the benzoyl group.
1-Benzyl-4,4-difluoropiperidine: Similar structure but with a benzyl group instead of a benzoyl group.
Uniqueness: 1-Benzoyl-4,4-difluoropiperidine is unique due to the presence of both the benzoyl group and the fluorine atoms, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring high stability and specific binding interactions.
Eigenschaften
Molekularformel |
C12H13F2NO |
|---|---|
Molekulargewicht |
225.23 g/mol |
IUPAC-Name |
(4,4-difluoropiperidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)6-8-15(9-7-12)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
OWQUJDMBWUPDGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)

![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)

![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)


